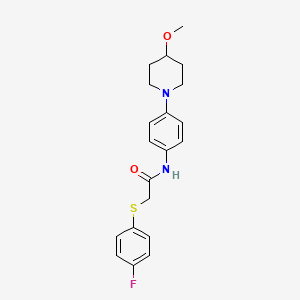

2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Description

2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a thioether linkage, and a methoxypiperidinyl moiety

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c1-25-18-10-12-23(13-11-18)17-6-4-16(5-7-17)22-20(24)14-26-19-8-2-15(21)3-9-19/h2-9,18H,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWZITZYXAGPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps:

-

Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Acylation Reaction: : The intermediate product is then subjected to an acylation reaction with 4-(4-methoxypiperidin-1-yl)phenylacetyl chloride. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl group if present.

-

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential medicinal properties, including its ability to interact with specific receptors or enzymes. This makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxypiperidinyl groups are key to its binding affinity and specificity. The thioether linkage may also play a role in modulating its activity by influencing the compound’s overall conformation and electronic properties.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

- 2-((4-bromophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

- 2-((4-methylphenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Uniqueness

Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This includes:

- A fluorophenyl group which enhances lipophilicity.

- A thioether linkage that may affect metabolic stability.

- A methoxypiperidine moiety that could influence receptor binding and activity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, primarily through its interactions with various molecular targets. The following sections detail specific areas of activity.

1. Anticancer Activity

Studies have shown that derivatives of fluorinated compounds similar to this one can exhibit potent antiproliferative effects against cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated significant activity against breast and renal cancer cells, with mechanisms involving the induction of cytochrome P450 enzymes leading to DNA adduct formation and subsequent cell death .

| Compound | Cancer Type | Activity | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer | Potent antiproliferative | DNA adduct formation |

| Fluorinated Benzothiazoles | Renal Cancer | Significant activity | Induction of CYP1A1 |

2. Neuroprotective Effects

The methoxypiperidine component suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.

3. Antimicrobial Properties

Preliminary studies indicate that the thioether functionality may contribute to antimicrobial activity. Compounds featuring sulfur atoms in their structure have been noted for their ability to disrupt microbial membranes, leading to increased permeability and cell death.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various thioether-containing compounds, it was found that those with a fluorinated aromatic ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study highlighted the role of the fluorine atom in increasing lipophilicity, which facilitated better membrane penetration and interaction with intracellular targets .

Case Study 2: Neuroprotection in Animal Models

A recent animal study evaluated the protective effects of compounds similar to this compound against neurodegeneration induced by oxidative stress. Results indicated significant reductions in markers of neuronal damage when treated with these compounds, suggesting their potential use in neurodegenerative diseases .

Q & A

Q. How to address discrepancies in reported solubility and stability data?

- Root Causes :

- pH-dependent solubility : Measure solubility at physiologically relevant pH (1.2–6.8) .

- Degradation products : Use LC-MS to identify hydrolyzed byproducts (e.g., free thiophenol) .

- Mitigation : Co-solvents (e.g., cyclodextrins) or formulation as mesylate salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.